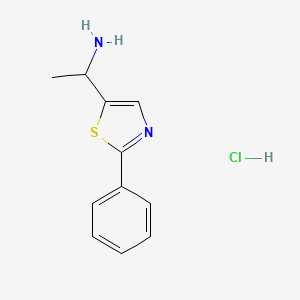
1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride is a chemical compound with the molecular formula C11H13ClN2S and a molecular weight of 240.75 g/mol . This compound belongs to the thiazole family, which is known for its diverse biological activities . Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure .
Preparation Methods
The synthesis of 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride typically involves the reaction of 2-phenylthiazole with ethanamine in the presence of hydrochloric acid The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction
Chemical Reactions Analysis
1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride is not fully understood. thiazole derivatives are known to interact with various molecular targets, including enzymes and receptors, to exert their biological effects . The specific pathways involved depend on the particular application and the biological system being studied.
Comparison with Similar Compounds
1-(2-Phenylthiazol-5-YL)ethanamine hydrochloride can be compared with other similar compounds such as:
- 2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine hydrochloride
- 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride
These compounds share structural similarities but may differ in their biological activities and applications. The unique properties of this compound, such as its specific substitution pattern on the thiazole ring, contribute to its distinct chemical and biological behavior.
Properties
Molecular Formula |
C11H13ClN2S |
|---|---|
Molecular Weight |
240.75 g/mol |
IUPAC Name |
1-(2-phenyl-1,3-thiazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H12N2S.ClH/c1-8(12)10-7-13-11(14-10)9-5-3-2-4-6-9;/h2-8H,12H2,1H3;1H |
InChI Key |
XZWFTTUFTCONGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(S1)C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















